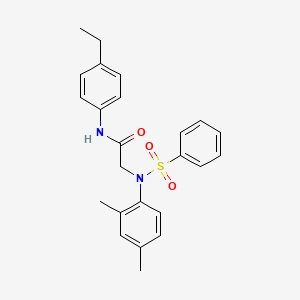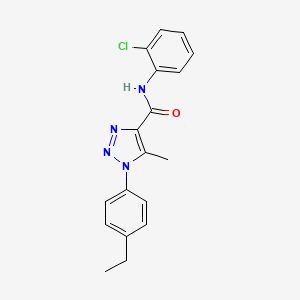![molecular formula C22H14FN3O3 B4605382 (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one](/img/structure/B4605382.png)
(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
Overview
Description
(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one is a complex organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a phenylpyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenylhydrazine and an appropriate catalyst under controlled conditions to yield the final pyrazolone product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in specific ratios. The reaction is typically carried out under inert atmosphere to prevent oxidation and contamination. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It has been explored for its anti-inflammatory, analgesic, and antimicrobial activities. Researchers are also studying its potential use in cancer treatment due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to a cascade of biochemical events that result in the desired therapeutic effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
- (4E)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
- (4E)-4-[(2-methylphenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
Uniqueness
Compared to its analogs, (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are desirable.
Properties
IUPAC Name |
(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O3/c23-20-9-5-4-8-16(20)14-19-21(15-6-2-1-3-7-15)24-25(22(19)27)17-10-12-18(13-11-17)26(28)29/h1-14H/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVMWJBTRDLUBD-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C/C3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4605300.png)
![5-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4605302.png)
![2-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4605314.png)
![ethyl 5-acetyl-4-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4605319.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B4605340.png)

![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B4605366.png)
![N-{3-[(3-acetylphenyl)carbamoyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4605373.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B4605381.png)
![methyl 2-[(3-{3-[(2-chloro-4-fluorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4605389.png)
![methyl 4-chloro-3-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4605396.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4605398.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B4605406.png)
